molecular formula C19H13FO B8667872 p-Phenyl-p'-fluorbenzophenon CAS No. 16574-59-7

p-Phenyl-p'-fluorbenzophenon

Cat. No.: B8667872
CAS No.: 16574-59-7
M. Wt: 276.3 g/mol
InChI Key: QYOQJYULXGZFDT-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone: is an organic compound that features a biphenyl structure with a fluorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods: In industrial settings, the production of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: ([1,1’-Biphenyl]-4-yl)(4-fluorophenyl)methanone is unique due to the combination of its biphenyl and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

16574-59-7

Molecular Formula

C19H13FO

Molecular Weight

276.3 g/mol

IUPAC Name

(4-fluorophenyl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H13FO/c20-18-12-10-17(11-13-18)19(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H

InChI Key

QYOQJYULXGZFDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of biphenyl (96.02 g, 0.632 mol) in trichlorobenzene (640 mL) was added aluminium chloride (91 g, 0.174 mol) in two portions. 4-Fluorobenzoyl chloride (70 mL, 0.593 mol) was then added dropwise from a dropping funnel over 1 h to the solution at 40° C., and the temperature was then raised to 100° C. for 6 h until HCl ceased to evolve. The mixture was allowed to cool to room temperature and poured into an ice/HCl mixture (ca. 2 L), and left stirring overnight. The water was decanted and the white sludge was stirred vigorously with methanol. The crude product was recovered by filtration, washed with methanol, and then dried under vacuum at 80° C. overnight This product (110 g) was recrystallised twice from toluene to give white crystals of 4-(4′-fluorobenzoyl)biphenyl (77 g, 47%); m.p. 149° C. (lit. 148.5-149° C.).
Quantity
96.02 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice HCl
Quantity
2 L
Type
reactant
Reaction Step Four

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